

Panclicin B: A Comparative Guide to its Irreversible Inhibition of Pancreatic Lipase

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Compound of Interest

Compound Name: *Panclicin B*

Cat. No.: *B15577725*

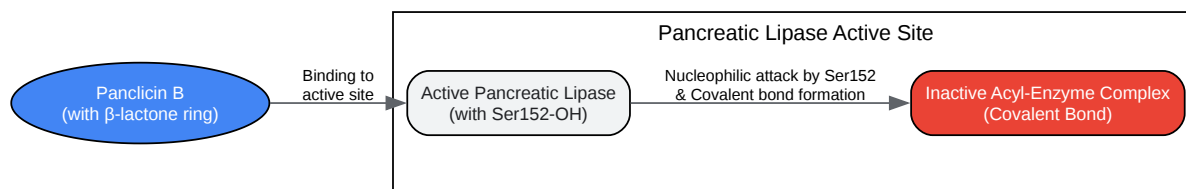
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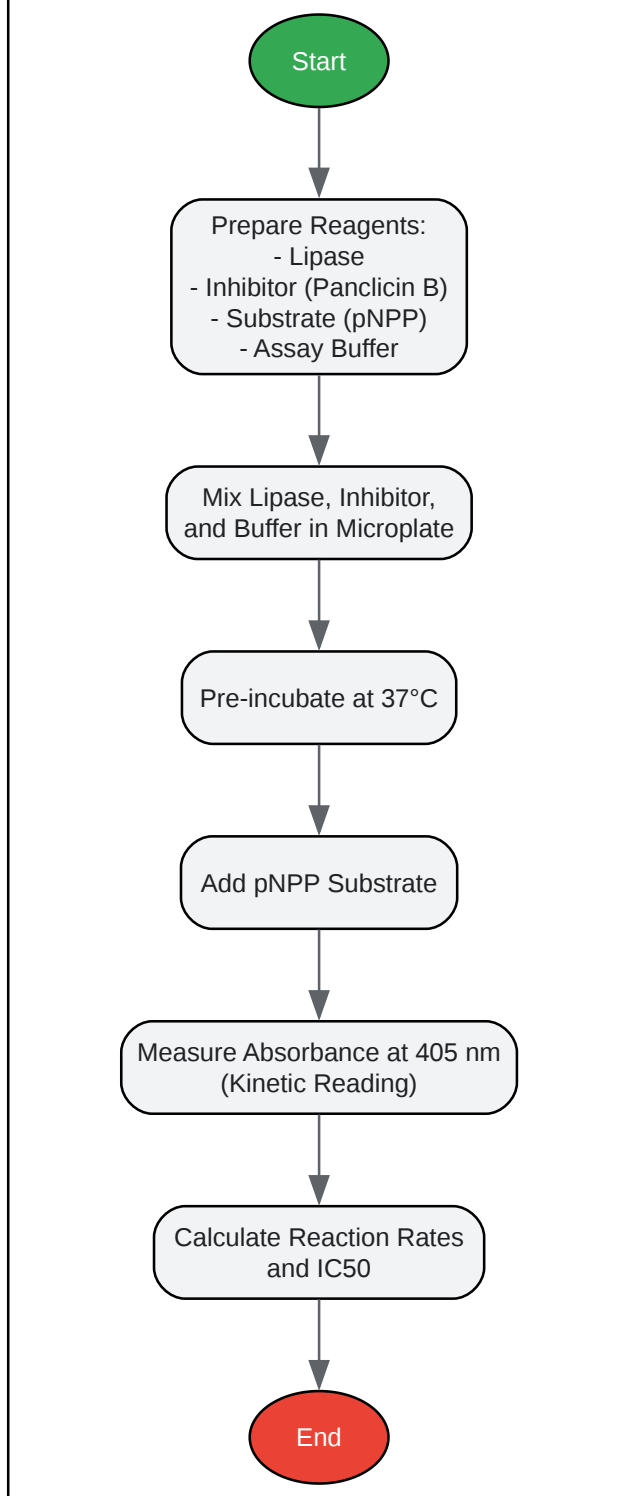
This guide provides a comprehensive comparison of **Panclicin B**'s performance as an irreversible inhibitor of pancreatic lipase against other known inhibitors. It includes detailed experimental protocols for validating irreversible inhibition and presents comparative data to support research and development in the field of anti-obesity therapeutics.

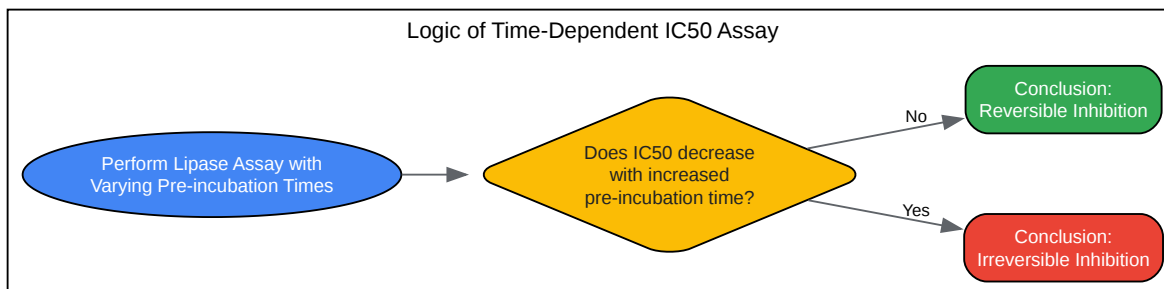
Mechanism of Action: Covalent Modification of Pancreatic Lipase

Panclicin B, a natural product isolated from *Streptomyces* sp. NR 0619, is a potent irreversible inhibitor of pancreatic lipase.^[1] Its mechanism of action is analogous to that of the well-characterized inhibitor Orlistat (also known as tetrahydrolipstatin or THL).^[1] **Panclicin B** possesses a critical β -lactone ring in its structure. This strained ring is susceptible to nucleophilic attack by the serine residue (Ser152) located in the active site of pancreatic lipase. This interaction results in the formation of a stable, covalent acyl-enzyme complex, rendering the enzyme inactive. Because this covalent bond is not easily broken, the inhibition is classified as irreversible. Restoration of lipase activity requires the synthesis of new enzyme molecules.



Pancreatic Lipase Activity Assay Workflow





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References

- 1. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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